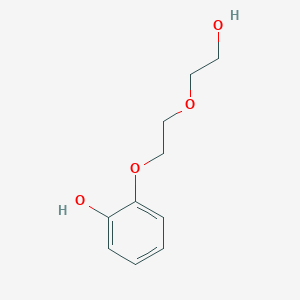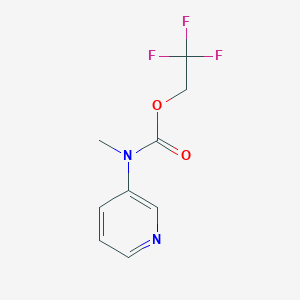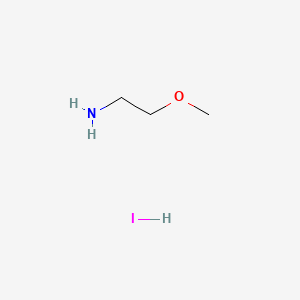![molecular formula C26H26N2O2 B12510658 (3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)
(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] est un composé organique complexe qui appartient à la classe des oxazoles. Les oxazoles sont des composés hétérocycliques contenant un atome d'oxygène et un atome d'azote dans un cycle à cinq chaînons.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] implique généralement les étapes suivantes :
Formation de l'indeno[1,2-d]oxazole : Cela peut être réalisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe cyclohexylidène : Le groupe cyclohexylidène peut être introduit via une réaction de condensation avec la cyclohexanone ou un réactif similaire.
Assemblage final : Le composé final est assemblé par une série de réactions de couplage, impliquant souvent des catalyseurs et des conditions de réaction spécifiques pour assurer la bonne stéréochimie.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions de réaction et des techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, ce qui peut conduire à différents dérivés.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-) peuvent être utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie
En chimie, le (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux dans la synthèse organique.
Biologie
En recherche biologique, ce composé pourrait être étudié pour ses interactions potentielles avec les macromolécules biologiques, telles que les protéines ou les acides nucléiques. Sa capacité à former des complexes stables pourrait le rendre utile dans la conception de médicaments ou comme sonde moléculaire.
Médecine
En médecine, le composé pourrait être étudié pour ses propriétés pharmacologiques. Il pourrait présenter une activité contre certaines maladies ou affections, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans les applications industrielles, le (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] pourrait être utilisé comme précurseur pour la production de matériaux avancés, tels que des polymères ou des revêtements.
Mécanisme d'action
Le mécanisme d'action du (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] dépendrait de ses interactions spécifiques avec les cibles moléculaires. Celles-ci pourraient inclure :
Inhibition enzymatique : Le composé pourrait inhiber certaines enzymes en se liant à leurs sites actifs.
Liaison aux récepteurs : Il pourrait interagir avec les récepteurs cellulaires, en modulant leur activité.
Modulation des voies : Le composé pourrait affecter des voies biochimiques spécifiques, conduisant à des changements dans la fonction cellulaire.
Mécanisme D'action
The mechanism of action of (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound might affect specific biochemical pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Composés similaires
Indeno[1,2-d]oxazole : Un composé plus simple avec une structure de base similaire.
Dérivés cyclohexylidènes : Composés comportant le groupe cyclohexylidène.
Autres oxazoles : Composés contenant le système cyclique oxazole.
Unicité
(3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] est unique en raison de sa combinaison du groupe cyclohexylidène et de deux motifs indeno[1,2-d]oxazole. Cette structure confère des propriétés chimiques et physiques spécifiques qui la distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C26H26N2O2 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2-[1-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclohexyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C26H26N2O2/c1-6-12-26(13-7-1,24-27-22-18-10-4-2-8-16(18)14-20(22)29-24)25-28-23-19-11-5-3-9-17(19)15-21(23)30-25/h2-5,8-11,20-23H,1,6-7,12-15H2 |
Clé InChI |
RPTWHOHESXOONM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


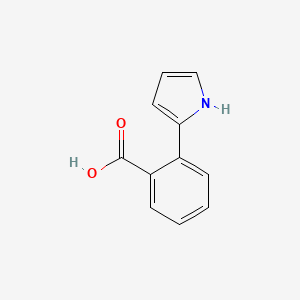
![2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)
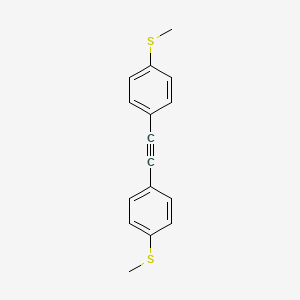
![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)

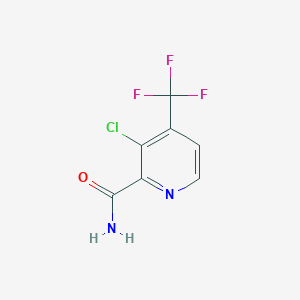
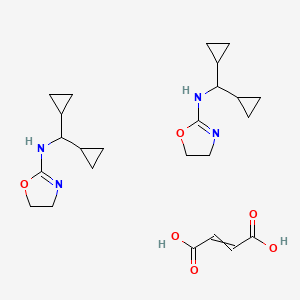
![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)

